
Ac-D-Ser-Asp-D-Lys-D-Pro-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-D-Ser-Asp-D-Lys-D-Pro-OH is a synthetic tetrapeptide composed of acetylated serine, aspartic acid, lysine, and proline. This compound has garnered significant interest due to its potential biological activities, including anti-inflammatory and antifibrotic properties. It is known to stimulate the production of growth factor β1 and collagen, which may be attributed to its ability to bind to toll-like receptor 4 (TLR4) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ac-D-Ser-Asp-D-Lys-D-Pro-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (proline) to a solid resin. The following steps outline the synthesis:
-
Fmoc-Pro-Resin Preparation:
- The resin is treated with Fmoc-Pro-OH and a coupling reagent such as HBTU in the presence of a base like DIEA.
- The Fmoc group is then removed using a solution of piperidine in DMF.
-
Sequential Addition of Amino Acids:
- Each subsequent amino acid (Fmoc-D-Lys(Boc)-OH, Fmoc-D-Asp(OtBu)-OH, Fmoc-D-Ser(tBu)-OH) is coupled to the growing peptide chain using similar coupling reagents and deprotection steps.
-
Acetylation:
- The N-terminal serine is acetylated using acetic anhydride in the presence of a base.
-
Cleavage and Purification:
- The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA, water, and scavengers).
- The crude peptide is then purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methionine and cysteine residues if present.
Reduction: Reduction reactions can be employed to reduce disulfide bonds within the peptide.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products:
Oxidation: Oxidized peptide with modified side chains.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptide with substituted side chains.
Applications De Recherche Scientifique
Ac-D-Ser-Asp-D-Lys-D-Pro-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and interaction with receptors like TLR4.
Medicine: Explored for its potential therapeutic effects in reducing inflammation and fibrosis.
Industry: Utilized in the development of peptide-based drugs and biomaterials
Mécanisme D'action
The mechanism of action of Ac-D-Ser-Asp-D-Lys-D-Pro-OH involves its interaction with specific molecular targets and pathways:
Binding to TLR4: The peptide binds to toll-like receptor 4, leading to the activation of downstream signaling pathways.
Inhibition of Cytokine Production: It inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor α.
Stimulation of Growth Factor Production: The peptide stimulates the production of growth factor β1 and collagen, contributing to its antifibrotic effects
Comparaison Avec Des Composés Similaires
Acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): A similar tetrapeptide with known anti-inflammatory and antifibrotic properties.
Thymosin β4 (Tβ4): A larger peptide from which Ac-SDKP is derived, involved in wound healing and tissue regeneration.
Uniqueness:
Propriétés
Formule moléculaire |
C20H33N5O9 |
|---|---|
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
(2R)-1-[(2R)-2-[[(2S)-2-[[(2R)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34)/t12-,13+,14-,15-/m1/s1 |
Clé InChI |
HJDRXEQUFWLOGJ-LXTVHRRPSA-N |
SMILES isomérique |
CC(=O)N[C@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](CCCCN)C(=O)N1CCC[C@@H]1C(=O)O |
SMILES canonique |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


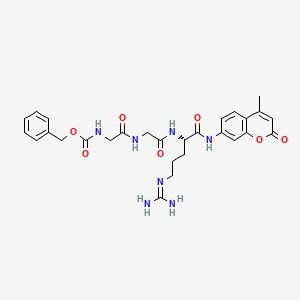
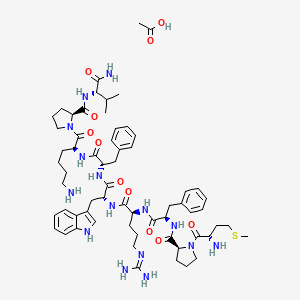
![N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)
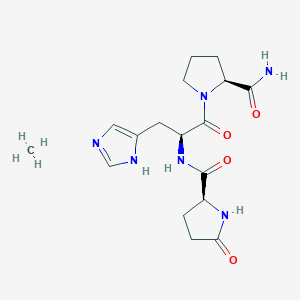

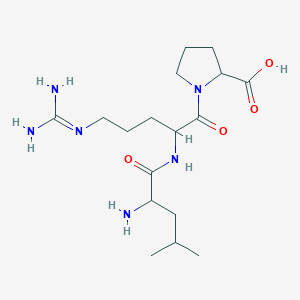

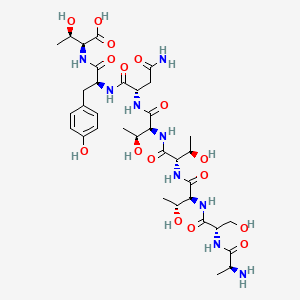
![(9R,10S)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B10799718.png)
![[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799737.png)
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799739.png)
![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799741.png)
![2-[[3,4-dihydroxy-6-[2-hydroxy-6-[11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799742.png)
![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799765.png)
